N-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-N-(4-fluorophenyl)formamide
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Overview
Description
N-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-N-(4-fluorophenyl)formamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-N-(4-fluorophenyl)formamide typically involves the reaction of 5-chloro-2-methylphenylpiperazine with 4-fluorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-N-(4-fluorophenyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be explored for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.
Industry: It may find applications in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-N-(4-fluorophenyl)formamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2-chlorophenyl)piperazin-1-yl)-N-(4-fluorophenyl)formamide
- N-(4-(3-methylphenyl)piperazin-1-yl)-N-(4-fluorophenyl)formamide
- N-(4-(4-chlorophenyl)piperazin-1-yl)-N-(4-fluorophenyl)formamide
Uniqueness
N-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-N-(4-fluorophenyl)formamide is unique due to the specific substitution pattern on the piperazine ring and the presence of both chloro and fluoro substituents. These structural features may confer distinct pharmacological properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C18H19ClFN3O |
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Molecular Weight |
347.8 g/mol |
IUPAC Name |
N-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)formamide |
InChI |
InChI=1S/C18H19ClFN3O/c1-14-2-3-15(19)12-18(14)21-8-10-22(11-9-21)23(13-24)17-6-4-16(20)5-7-17/h2-7,12-13H,8-11H2,1H3 |
InChI Key |
HJRSJRYZUXFKNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)N(C=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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